molecular formula C18H18N2S B5870189 2-(benzylthio)-4,6,8-trimethylquinazoline

2-(benzylthio)-4,6,8-trimethylquinazoline

Cat. No. B5870189
M. Wt: 294.4 g/mol
InChI Key: CFYZHEVGTMWWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-4,6,8-trimethylquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-4,6,8-trimethylquinazoline involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. This compound has been found to inhibit the activity of tyrosine kinases, which are known to play a crucial role in cancer cell proliferation and survival. Additionally, it has been found to inhibit the activity of other enzymes such as topoisomerases and histone deacetylases.
Biochemical and Physiological Effects:
2-(Benzylthio)-4,6,8-trimethylquinazoline has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been found to inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-4,6,8-trimethylquinazoline in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, making it a promising candidate for cancer research. Additionally, the synthesis method for this compound is relatively simple and yields the compound in good purity and yield. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the research on 2-(benzylthio)-4,6,8-trimethylquinazoline. One of the most promising directions is the development of analogs of this compound with improved potency and selectivity. Additionally, the use of this compound in combination with other anticancer agents is an area of active research. Furthermore, the potential applications of this compound in other fields such as neurodegenerative diseases and inflammation are also being explored.

Synthesis Methods

The synthesis of 2-(benzylthio)-4,6,8-trimethylquinazoline involves the reaction of 2-amino-4,6,8-trimethylquinazoline with benzyl chloride and sodium sulfide. This reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.

Scientific Research Applications

2-(Benzylthio)-4,6,8-trimethylquinazoline has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

2-benzylsulfanyl-4,6,8-trimethylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)14(3)19-18(20-17)21-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYZHEVGTMWWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SCC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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